![molecular formula C7H15N5O3S B12526963 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid CAS No. 819864-46-5](/img/structure/B12526963.png)
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid is a complex organic compound that features a tetrazole ring, an isopropyl group, and a sulfonic acid group. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values. This compound is of interest in various fields including medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid typically involves the formation of the tetrazole ring followed by the introduction of the isopropyl and sulfonic acid groups. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring. The isopropyl group can be introduced via alkylation reactions, and the sulfonic acid group can be added through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid can undergo various chemical reactions including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The isopropyl group can be substituted with other alkyl groups using alkyl halides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfonates.
Reduction: Amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- 4- {2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid : Contains a biphenyl group and is used for different biological applications .
2,2-Bis(5-tetrazolyl)propane: Similar in structure but lacks the sulfonic acid group.
1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: Contains a nitramine group instead of an isopropyl group.
Uniqueness
3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid is unique due to the combination of the tetrazole ring, isopropyl group, and sulfonic acid group. This combination provides a unique set of chemical and biological properties, making it versatile for various applications .
Properties
CAS No. |
819864-46-5 |
|---|---|
Molecular Formula |
C7H15N5O3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
3-[2-(2H-tetrazol-5-yl)propan-2-ylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H15N5O3S/c1-7(2,6-9-11-12-10-6)8-4-3-5-16(13,14)15/h8H,3-5H2,1-2H3,(H,13,14,15)(H,9,10,11,12) |
InChI Key |
GAOWOBDPVBHEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NNN=N1)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


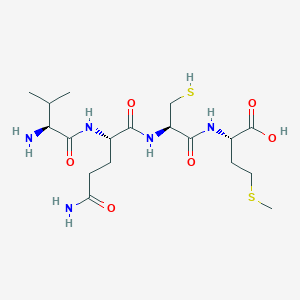
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
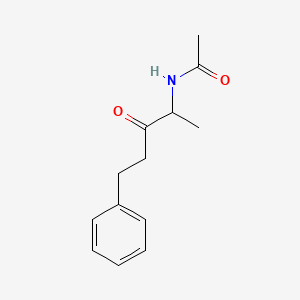
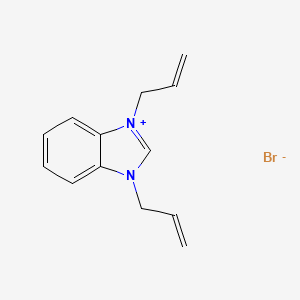
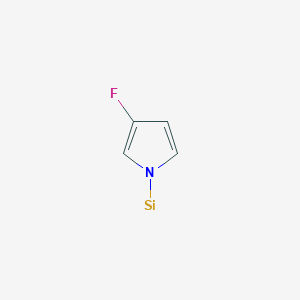
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
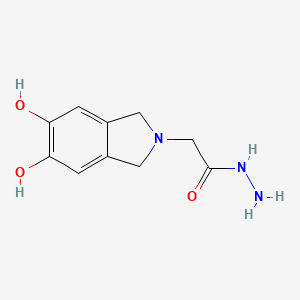
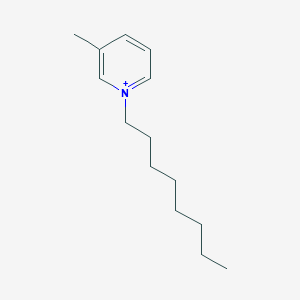
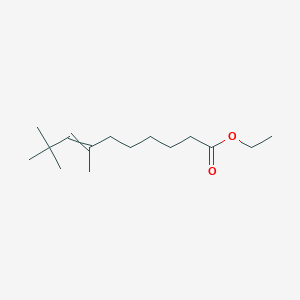
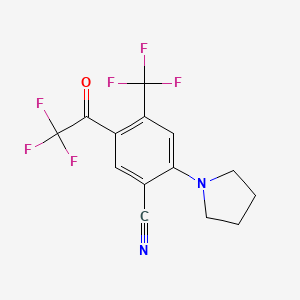

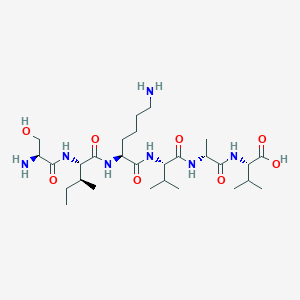
![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
